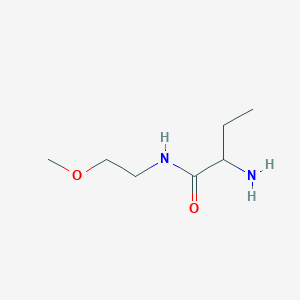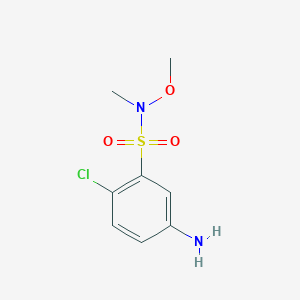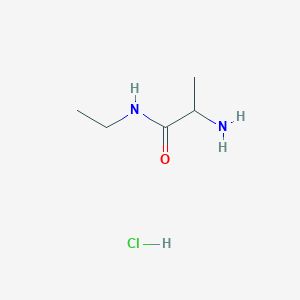
2-amino-N-ethylpropanamide hydrochloride
Overview
Description
“2-amino-N-ethylpropanamide hydrochloride” is a chemical compound with the molecular formula C5H13ClN2O . It is also known by other names such as “2-Amino-n-ethylpropanamide, HCl” and "(S)-2-Amino-N-ethylpropanamide Hydrochloride" . The compound has a molecular weight of 152.62 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H12N2O.ClH/c1-3-7-5(8)4(2)6;/h4H,3,6H2,1-2H3,(H,7,8);1H . This code represents the compound’s molecular structure. The compound’s canonical SMILES is CCNC(=O)C(C)N.Cl .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 152.62 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 152.0716407 g/mol . The compound has a topological polar surface area of 55.1 Ų and a heavy atom count of 9 .
Scientific Research Applications
Spectroscopic Characterization and Crystal Structures
Research into the chemical characterization of cathinone derivatives, including 2-amino-N-ethylpropanamide hydrochloride, has involved spectroscopic and crystallographic techniques. These techniques have proven essential in identifying and understanding the properties of such compounds, with particular attention given to their purity and structural composition (Kuś et al., 2016).
Polymer Chemistry and Particle Nucleation
In polymer chemistry, the use of 2-aminoethyl-methacrylate hydrochloride (AEM), closely related to this compound, has been significant in the preparation of cationic poly(N-isopropylacrylamide) (NIPAM) copolymer latexes. The concentration of AEM is critical in influencing polymerization kinetics and particle nucleation, impacting the properties and applications of the resulting polymers (Meunier et al., 1995).
Antiradiation Drug Development
In the field of pharmacology, derivatives of 2-aminoethanethiol hydrobromide, a compound related to this compound, have been explored for their potential as antiradiation drugs. The focus has been on developing and optimizing synthesis methods for these compounds (Johnston & Gallagher, 1961).
Development of Beta-blockers
Research in medicinal chemistry has involved the synthesis of various hydrochlorides of aminopropanol derivatives, including those structurally similar to this compound. These compounds have been studied as potential beta-blockers, with investigations into their analytical characterization and pharmacokinetic properties (Tengler et al., 2013).
Immunology and Transplantation Medicine
In immunology, the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, structurally related to this compound, have been conducted. These compounds have shown potential in decreasing lymphocyte count and exerting immunosuppressive effects, which could be significant for organ transplantation (Kiuchi et al., 2000).
Biodegradable Polymer Research
In the development of biodegradable polymers, studies involving compounds with amino acid residues, akin to this compound, have shown that these polymers are hydrolyzed by enzymes and could have applications in agriculture or biomedicine (Fan et al., 2000).
Safety and Hazards
properties
IUPAC Name |
2-amino-N-ethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-7-5(8)4(2)6;/h4H,3,6H2,1-2H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODWWLOSRKXDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)
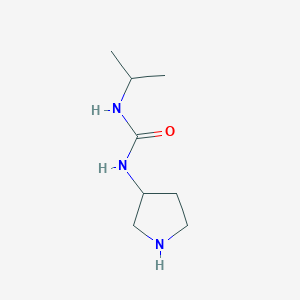
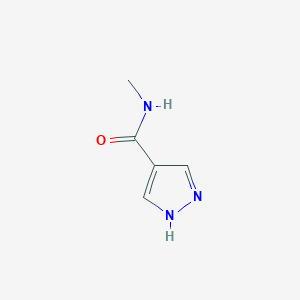

![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)


amine](/img/structure/B1371149.png)

![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)
